molecular formula C9H12N2O2 B1296227 2-(3-Methylphenoxy)acetohydrazide CAS No. 36304-38-8

2-(3-Methylphenoxy)acetohydrazide

Cat. No. B1296227
CAS RN: 36304-38-8
M. Wt: 180.2 g/mol
InChI Key: XTTHKVPUJUYDDK-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)acetohydrazide is a chemical compound with the CAS Number: 36304-38-8. It has a molecular weight of 180.21 and its IUPAC name is 2-(3-methylphenoxy)acetohydrazide . It is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for 2-(3-Methylphenoxy)acetohydrazide were not found, a general procedure for synthesizing similar compounds involves refluxing compounds like o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in the presence of dry acetone .


Molecular Structure Analysis

The molecular structure of 2-(3-Methylphenoxy)acetohydrazide is represented by the linear formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

2-(3-Methylphenoxy)acetohydrazide is a solid at room temperature . It has a molecular weight of 180.21 .

Scientific Research Applications

Application 1: Antimicrobial Properties

  • Scientific Field : Pharmaceutical Chemistry and Microbiology .
  • Summary of the Application : This compound has been used in the synthesis of hydrazide-hydrazone and 4-thiazolidinone derivatives, which have been studied for their antimicrobial properties .
  • Methods of Application or Experimental Procedures : Equimolar quantities of 2-(3-methylphenoxy)acetohydrazide and various aldehydes were dissolved in ethanol and then refluxed for 3–5 hours using glacial acetic acid .
  • Results or Outcomes : Some compounds synthesized using 2-(3-methylphenoxy)acetohydrazide showed considerable antimicrobial properties against certain microorganisms, particularly against E. coli. For example, 4-Thiazolidinones containing 3-methoxyphenyl and 3,5-dichlorophenyl moieties were found to be the most active derivatives with MICs of 2lg/mL against E. coli .

Application 2: β-Glucuronidase Inhibitors

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Phenoxyacetohydrazide Schiff base analogs, which include “2-(3-Methylphenoxy)acetohydrazide”, have been studied for their potential as β-glucuronidase inhibitors .
  • Methods of Application or Experimental Procedures : The compound was used in the synthesis of Schiff base analogs, which were then tested for their β-glucuronidase inhibition potential .
  • Results or Outcomes : Some compounds synthesized using “2-(3-Methylphenoxy)acetohydrazide” showed promising β-glucuronidase inhibition activity. For example, compound 1 showed an IC50 value of 9.20 ± 0.32 µM .

Application 3: Anticonvulsant Activity

  • Scientific Field : Neuropharmacology .
  • Summary of the Application : The compound has been used in the synthesis of benzothiazolylsulfanyl derivatives, which have been studied for their anticonvulsant activity .
  • Methods of Application or Experimental Procedures : The compound was used in the synthesis of benzothiazolylsulfanyl derivatives, which were then tested for their anticonvulsant activity in mice .
  • Results or Outcomes : The most active compound of the series, BT 15, showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

Application 4: Synthesis of Other Chemical Compounds

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “2-(3-Methylphenoxy)acetohydrazide” is used in the synthesis of other chemical compounds .
  • Methods of Application or Experimental Procedures : The compound is used in various chemical reactions to produce other compounds. The specific procedures and technical details depend on the target compound .
  • Results or Outcomes : The outcomes vary depending on the target compound. In general, the use of “2-(3-Methylphenoxy)acetohydrazide” can help improve the efficiency of the synthesis process .

Application 5: Inhibition of Cyclooxygenase

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Some evidence proposes a pharmacophoric character for the hydrazone moiety present in phenylhydrazone derivatives in the inhibition of cyclooxygenase .
  • Methods of Application or Experimental Procedures : The compound was used in the synthesis of phenylhydrazone derivatives, which were then tested for their cyclooxygenase inhibition potential .
  • Results or Outcomes : Some compounds synthesized using “2-(3-Methylphenoxy)acetohydrazide” showed promising cyclooxygenase inhibition activity .

Future Directions

While specific future directions for 2-(3-Methylphenoxy)acetohydrazide were not found in the search results, hydrazides and their derivatives have been found to have many commercial and scientific applications, including use in the manufacture of agricultural chemicals, as a powerful reducing agent in fuel cells, plant growth regulators in extractive fields, and antimicrobial drugs in pharmaceutical applications . This suggests potential future directions for research and development involving 2-(3-Methylphenoxy)acetohydrazide.

properties

IUPAC Name

2-(3-methylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-3-2-4-8(5-7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTHKVPUJUYDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189845
Record name Acetic acid, (3-methylphenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)acetohydrazide

CAS RN

36304-38-8
Record name 2-(3-Methylphenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36304-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (3-methylphenoxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (3-methylphenoxy)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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